molecular formula C14H19NO B7472425 N-cyclopentyl-2,3-dimethylbenzamide

N-cyclopentyl-2,3-dimethylbenzamide

Cat. No. B7472425
M. Wt: 217.31 g/mol
InChI Key: LHCDYKNVQFBCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2,3-dimethylbenzamide, also known as CP 55,940, is a synthetic compound that acts as a cannabinoid receptor agonist. It was first synthesized in the 1980s by Pfizer scientists and has since been used in various scientific studies to investigate the effects of cannabinoids on the body.

Mechanism of Action

N-cyclopentyl-2,3-dimethylbenzamide 55,940 acts as a cannabinoid receptor agonist, binding to CB1 and CB2 receptors in the body. This leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. The exact mechanism of action of N-cyclopentyl-2,3-dimethylbenzamide 55,940 is still being studied, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channel activity.
Biochemical and Physiological Effects
N-cyclopentyl-2,3-dimethylbenzamide 55,940 has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, the regulation of appetite and metabolism, and the modulation of immune function. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopentyl-2,3-dimethylbenzamide 55,940 in lab experiments is its potency and selectivity for cannabinoid receptors. This allows for precise control over the activation of these receptors and the study of their downstream effects. However, N-cyclopentyl-2,3-dimethylbenzamide 55,940 is also highly lipophilic and can be difficult to work with in aqueous solutions. It is also a controlled substance and requires specialized licensing and handling procedures.

Future Directions

There are many potential future directions for research involving N-cyclopentyl-2,3-dimethylbenzamide 55,940. One area of interest is the development of novel cannabinoid receptor agonists with improved selectivity and potency. Another area of interest is the investigation of the role of cannabinoids in the regulation of inflammation and immune function. Additionally, there is growing interest in the potential therapeutic applications of cannabinoids in the treatment of various diseases, including cancer, epilepsy, and chronic pain.

Synthesis Methods

The synthesis of N-cyclopentyl-2,3-dimethylbenzamide 55,940 involves several steps, including the reaction of 2,3-dimethylbenzoyl chloride with cyclopentylmagnesium bromide to form the intermediate compound, which is then reacted with 1,1-dimethyl-4-propylpiperazine to yield the final product. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-cyclopentyl-2,3-dimethylbenzamide 55,940 has been used extensively in scientific research to investigate the effects of cannabinoids on the body. It has been shown to bind to both CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of physiological and biochemical effects.

properties

IUPAC Name

N-cyclopentyl-2,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10-6-5-9-13(11(10)2)14(16)15-12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCDYKNVQFBCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2,3-dimethylbenzamide

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